

# Perifosine progression-free survival versus standard therapy

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## Compound Focus: Perifosine

CAS No.: 157716-52-4

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## Perifosine Efficacy Data Summary

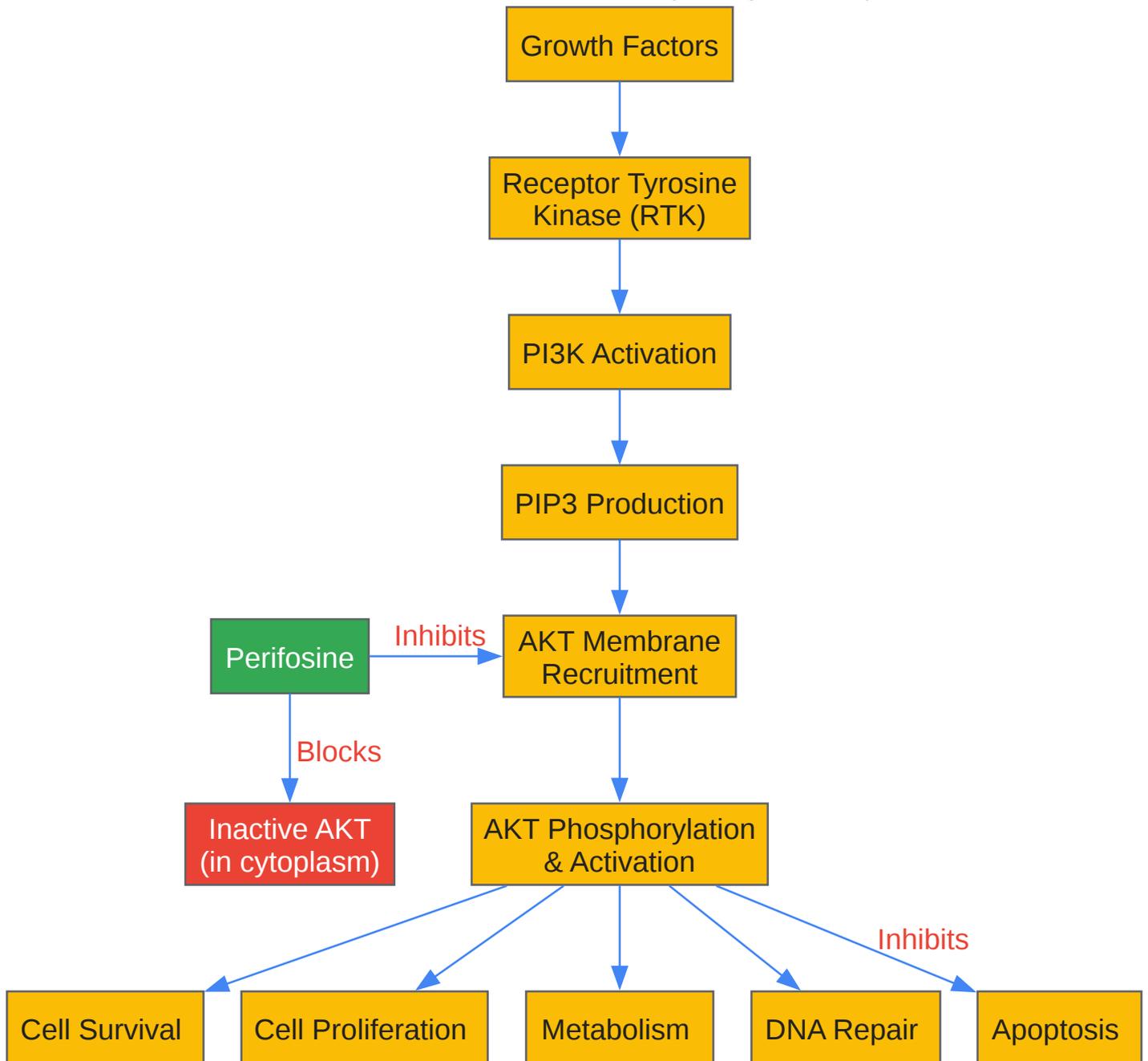
Cancer Type / Model	Study Type / Phase	Comparator	Key Efficacy Findings	Key Mechanisms & Experimental Notes
Metastatic Colorectal Cancer (CRC)	Phase II Randomized Trial [1]	Capecitabine ± Perifosine	Superior PFS for combination vs. capecitabine alone [1]	<b>Mechanism:</b> Inhibits Akt, blocking NF-κB activation; enhances cytotoxic effect of fluorouracil analogs [1].
Multiple Myeloma (MM)	Phase I/II Clinical Trials [1]	Bortezomib ± Perifosine	Prolonged responses; can overcome bortezomib resistance [1]	<b>Mechanism:</b> Combination blocks Akt and ERK pathways, enhances JNK phosphorylation and caspase cleavage [1].
Glioblastoma	Preclinical <i>In Vivo</i> & <i>In Vitro</i> [2]	Temozolomide (TMZ) ± Perifosine	Synergistic tumor growth inhibition; sharp reduction in xenograft growth with combination [2]	<b>Mechanism:</b> Combination decreases BRCA1 expression, impairs DNA repair, increases DNA damage (γH2AX), induces caspase-dependent apoptosis [2]. <b>Protocol:</b> Cell

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				viability (CCK-8), synergy analysis (SynergyFinder), colony formation, comet, Western blot, Annexin V-FITC/PI apoptosis assays [2].
<b>Non-Small Cell Lung Cancer (NSCLC)</b>	Preclinical <i>In Vivo</i> [3]	Metronomic Paclitaxel ± Perifosine	Most efficient tumor growth inhibition and <b>significant increase in median survival</b> (61.5 vs 40 days) with combination [3]	<b>Mechanism:</b> Sustained suppression of glycolytic and mitochondrial metabolism; synergism is selective for cancer cells [3]. <b>Protocol:</b> <i>In vivo</i> xenograft models with chronic, low-dose (metronomic) scheduling [3].
<b>Experimental Brain Metastasis</b>	Preclinical <i>In Vivo</i> [4]	Perifosine Monotherapy	<b>Significantly prolonged survival</b> and complete tumor regression in one orthotopic model [4]	<b>Mechanism:</b> Favorable distribution into brain tissue; blocks PI3K/Akt signaling, decreases proliferation, increases apoptosis [4]. <b>Protocol:</b> Intracranial orthotopic mouse models; oral dosing with loading (180 mg/kg) and maintenance (45 mg/kg) regimen [4].
<b>Endometrial Cancer</b>	Preclinical <i>In Vitro</i> [5]	Perifosine Monotherapy	Dose-dependent inhibition of AKT phosphorylation and reduction in cell growth/viability [5]	<b>Mechanism:</b> Inhibition of AKT activation at the membrane [5]. <b>Protocol:</b> Western blot for p-AKT, WST-1 cell viability/proliferation assays [5].

## Perifosine Mechanism of Action and Signaling Pathway

**Perifosine** is an oral alkylphospholipid that targets the cell membrane and inhibits the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism [1] [4] [6]. The following diagram illustrates its mechanism and the downstream effects explored in the studies.

Perifosine Inhibits PI3K/AKT Signaling Pathway



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## Interpretation of Available Clinical Data

The search results indicate that **Perifosine**'s clinical development has been primarily in combination regimens:

- **Promising Combinations:** The most consistent positive signals for **Perifosine**, including improved PFS, come from its use in combination with established drugs like **capecitabine in colorectal cancer** and **bortezomib in multiple myeloma** [1]. The rationale is strong, as it can counter survival pathways activated by other therapies.
- **Monotherapy Limitation:** As a single agent, its activity has been limited outside of a few cancer types like renal cell carcinoma and sarcoma [1]. A Phase II trial in recurrent glioblastoma monotherapy showed a median PFS of 1.58 months, which was less effective than the standard bevacizumab at the time [2].

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